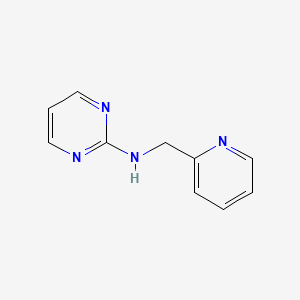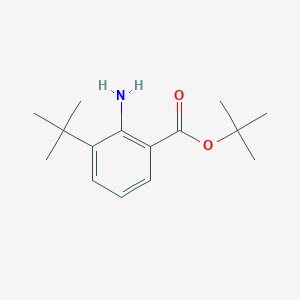
4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . It is also known by its IUPAC name, 4-(2-amino-1,1-dimethylethyl)tetrahydro-2H-pyran-4-ol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a tetrahydropyran ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol can be achieved through several routes. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with formaldehyde under acidic conditions to form the desired product . Industrial production methods may involve the use of optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Analyse Des Réactions Chimiques
4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol can be compared with similar compounds such as:
1-Amino-2-methylpropan-2-ol: This compound has a similar structure but lacks the tetrahydropyran ring, making it less versatile in certain chemical reactions.
2-Amino-2-methylpropan-1-ol: This compound is structurally similar but has different reactivity due to the position of the amino group.
The uniqueness of this compound lies in its combination of functional groups and the presence of the tetrahydropyran ring, which provides additional stability and reactivity in various applications .
Propriétés
IUPAC Name |
4-(1-amino-2-methylpropan-2-yl)oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2,7-10)9(11)3-5-12-6-4-9/h11H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFRXXONOGQJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1(CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3002059.png)

![(E)-4-(Dimethylamino)-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-enamide](/img/structure/B3002062.png)

![3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B3002066.png)






![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B3002076.png)
![7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002079.png)

